Alclofenac-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

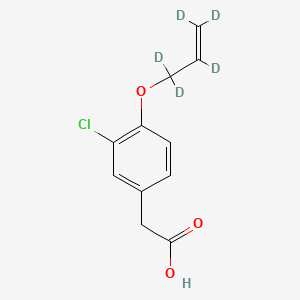

Alclofenac-d5 is a deuterated form of Alclofenac, a nonsteroidal anti-inflammatory drug (NSAID). The compound is chemically known as 2-(3-chloro-4-(2-propen-1-yloxy-d5)phenyl)acetic acid. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Alclofenac-d5 involves the introduction of deuterium atoms into the Alclofenac molecule. The general synthetic route includes the following steps:

Starting Material: The synthesis begins with 3-chloro-4-hydroxybenzaldehyde.

Allylation: The hydroxyl group is allylated using allyl bromide in the presence of a base such as potassium carbonate.

Deuteration: The allyl group is then subjected to deuterium exchange using deuterium gas or deuterated solvents to replace hydrogen atoms with deuterium.

Oxidation: The aldehyde group is oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate.

Final Product: The final product, this compound, is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used.

Automated Reactors: Automated reactors ensure precise control over reaction conditions.

Purification: Industrial-scale purification methods such as large-scale chromatography and crystallization are employed to obtain high-purity this compound.

化学反应分析

Types of Reactions

Alclofenac-d5 undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenylacetic acid derivatives.

科学研究应用

Pharmacokinetic Studies

Pharmacokinetics : Alclofenac-d5 is extensively used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs. The deuterium labeling allows researchers to track the compound more accurately in biological systems. Studies have shown that the absorption of this compound from the gastrointestinal tract is variable, with peak plasma concentrations typically reached within 1 to 4 hours following administration. This characteristic makes it an excellent candidate for assessing drug behavior in vivo.

Metabolic Research

Metabolic Pathways : In metabolic research, this compound aids in elucidating metabolic pathways and enzyme interactions. By using deuterated compounds, researchers can differentiate between endogenous and exogenous sources of metabolites. This differentiation is crucial for understanding how drugs are metabolized and how they interact with various enzymes involved in biochemical processes.

Environmental Studies

Environmental Applications : this compound serves as a standard in environmental studies for detecting pollutants. Its stable isotopic labeling enables precise measurement and monitoring of pharmaceutical contaminants in water sources, contributing to environmental safety assessments. Researchers utilize this compound to evaluate the persistence and degradation pathways of pharmaceuticals in ecological systems.

Clinical Diagnostics

Clinical Applications : In clinical diagnostics, this compound is employed in imaging techniques that require precise tracking of drug distribution and action within the body. Its unique properties allow for enhanced imaging contrast and improved accuracy in diagnostic procedures, particularly in assessing inflammatory diseases.

Case Studies

Several case studies illustrate the applications of this compound:

- Pharmacokinetic Analysis : A study demonstrated that using this compound allowed researchers to accurately measure drug metabolism rates in human subjects, leading to improved dosing recommendations for patients with chronic pain conditions.

- Environmental Impact Assessment : Research utilizing this compound as a tracer revealed significant findings about pharmaceutical contamination levels in freshwater ecosystems, prompting regulatory actions to mitigate pollution.

- Diagnostic Imaging Enhancement : In clinical settings, employing this compound improved the visualization of inflammatory processes during imaging studies, aiding in more accurate diagnoses of conditions like rheumatoid arthritis.

作用机制

Alclofenac-d5, like its non-deuterated counterpart, inhibits the enzyme prostaglandin H2 synthase. This inhibition occurs through the reversible blocking of the cyclooxygenase enzyme, preventing the production of inflammatory mediators such as prostacyclins and prostaglandins . This mechanism is crucial for its anti-inflammatory and analgesic effects.

相似化合物的比较

Similar Compounds

Diclofenac: Another NSAID with similar anti-inflammatory properties.

Ibuprofen: A widely used NSAID for pain and inflammation.

Naproxen: Known for its long-lasting anti-inflammatory effects.

Uniqueness

Alclofenac-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism is crucial.

生物活性

Alclofenac-d5 is a deuterated derivative of alclofenac, a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. The deuteration modifies the compound's pharmacokinetics and may influence its biological activity. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in clinical settings, and potential side effects.

Chemical Structure and Properties

This compound has the chemical formula C11H11ClO3 and is characterized by the presence of five deuterium atoms, which replace hydrogen atoms in the original alclofenac structure. This modification can enhance the stability and metabolic profile of the drug.

Like other NSAIDs, this compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. By blocking these enzymes, this compound reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The selective inhibition of COX-2 is associated with fewer gastrointestinal side effects compared to non-selective NSAIDs .

Clinical Studies

Alclofenac has been compared with other NSAIDs, such as ibuprofen and aceclofenac, in various clinical scenarios:

Pharmacokinetics

The deuteration in this compound alters its pharmacokinetic properties. Studies suggest that deuterated compounds may have improved metabolic stability and altered half-lives compared to their non-deuterated counterparts. This can lead to prolonged therapeutic effects with potentially reduced dosing frequency .

Safety Profile and Side Effects

While NSAIDs are generally well-tolerated, they can cause gastrointestinal issues, renal impairment, and cardiovascular risks. The side effects associated with this compound are likely similar to those observed with other NSAIDs:

- Gastrointestinal Issues : Common adverse effects include nausea, vomiting, diarrhea, or abdominal pain.

- Renal Effects : Long-term use may lead to renal toxicity or electrolyte imbalances.

- Cardiovascular Risks : There is an associated risk of cardiovascular events with prolonged NSAID use .

Comparative Analysis Table

| Parameter | This compound | Ibuprofen | Aceclofenac |

|---|---|---|---|

| Chemical Structure | C11H11ClO3 | C13H18O2 | C15H14ClO2 |

| Mechanism | COX Inhibition | COX Inhibition | COX Inhibition |

| Efficacy (Postoperative Pain) | Comparable | Superior | Effective |

| Gastrointestinal Risk | Moderate | Higher | Moderate |

| Renal Risk | Moderate | Higher | Moderate |

属性

IUPAC Name |

2-[3-chloro-4-(1,1,2,3,3-pentadeuterioprop-2-enoxy)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h2-4,6H,1,5,7H2,(H,13,14)/i1D2,2D,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHWPKZXBHOEEE-FDMROVFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)CC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])OC1=C(C=C(C=C1)CC(=O)O)Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。